molecular formula C12H22O2 B6589974 2-(3,3,5,5-tetramethylcyclohexyl)acetic acid CAS No. 950915-22-7

2-(3,3,5,5-tetramethylcyclohexyl)acetic acid

Cat. No. B6589974
CAS RN: 950915-22-7
M. Wt: 198.3
InChI Key:
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Description

2-(3,3,5,5-Tetramethylcyclohexyl)acetic acid is a chemical compound with the molecular formula C12H22O2 . It has a molecular weight of 198.30 . This compound is used for research purposes .


Molecular Structure Analysis

The molecule of 2-(3,3,5,5-tetramethylcyclohexyl)acetic acid contains a total of 36 atoms. There are 22 Hydrogen atoms, 12 Carbon atoms, and 2 Oxygen atoms .

Scientific Research Applications

Understanding Cell Death in Yeasts

Research has extensively studied acetic acid, a molecule of great interest in the yeast research field, for its significant roles in industrial processes, including alcoholic fermentation and vinegar production. High acetic acid levels are linked to arrested fermentations or its use in the food industry. Studies on acetic acid's impact on yeast cells have revealed intricate molecular events involved in cell death induced by acetic acid, offering insights into regulated cell death mechanisms. This knowledge is crucial for designing improved biomedical strategies and developing more robust yeast strains for industrial applications (Chaves et al., 2021).

Acetic Acid and Corrosion of Copper

Acetic acid vapors, along with other low molecular weight carboxylic acids, are known to contribute significantly to the corrosion of copper. Found in several industrial atmospheres, particularly in food processing plants from vinegar, these vapors pose a notable challenge in maintaining the integrity of copper equipment. Understanding the relative aggressiveness of these acids towards copper is essential for devising effective corrosion prevention and management strategies (Bastidas & La Iglesia, 2007).

Organic Acids in Oil and Gas Operations

The use of organic acids, such as acetic acid, in oil and gas operations, particularly in acidizing jobs, offers a less corrosive alternative to hydrochloric acid. These acids play a significant role in the removal of formation damage and dissolution of minerals, highlighting their importance in enhancing the efficiency of oil and gas extraction processes. The advancements, limitations, and applications of organic acids in acidizing jobs are critical for developing more effective and environmentally friendly extraction techniques (Alhamad et al., 2020).

Pyrolysis of Polysaccharides

The pyrolysis of polysaccharides, including the formation of acetic acid as a by-product, is an area of growing interest due to its implications in biomass conversion technologies. Understanding the chemical mechanisms involved in the formation of acetic acid and other small molecular compounds during pyrolysis can help optimize processes for biofuel production and other applications. This knowledge is crucial for developing sustainable technologies that utilize renewable biomass resources efficiently (Ponder & Richards, 2010).

Acetic Acid Removal from Waste Streams

The removal of acetic acid from waste streams, particularly in the context of the UREX+ process in nuclear fuel reprocessing, is vital for preventing potential issues in downstream processing steps. Technologies such as solvent extraction and distillation are explored for their effectiveness in removing acetic acid, highlighting the importance of efficient waste management practices in ensuring the safe and sustainable recycling of nuclear material (Mitchell et al., 2009).

properties

{ "Design of the Synthesis Pathway": "The synthesis of 2-(3,3,5,5-tetramethylcyclohexyl)acetic acid can be achieved through a multi-step process involving the conversion of commercially available starting materials to the desired product.", "Starting Materials": [ "3,3,5,5-tetramethylcyclohexanone", "methylmagnesium bromide", "carbon dioxide", "sodium hydroxide", "acetic anhydride", "glacial acetic acid", "sodium bicarbonate", "water" ], "Reaction": [ "Step 1: Conversion of 3,3,5,5-tetramethylcyclohexanone to 3,3,5,5-tetramethylcyclohexanol using methylmagnesium bromide as a reducing agent.", "Step 2: Oxidation of 3,3,5,5-tetramethylcyclohexanol to 3,3,5,5-tetramethylcyclohexanone using carbon dioxide and sodium hydroxide.", "Step 3: Conversion of 3,3,5,5-tetramethylcyclohexanone to 2-(3,3,5,5-tetramethylcyclohexyl)acetic acid using acetic anhydride and glacial acetic acid as a solvent.", "Step 4: Neutralization of the reaction mixture with sodium bicarbonate and extraction of the product with water.", "Step 5: Purification of the product by recrystallization from a suitable solvent." ] }

CAS RN

950915-22-7

Product Name

2-(3,3,5,5-tetramethylcyclohexyl)acetic acid

Molecular Formula

C12H22O2

Molecular Weight

198.3

Purity

95

Origin of Product

United States

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